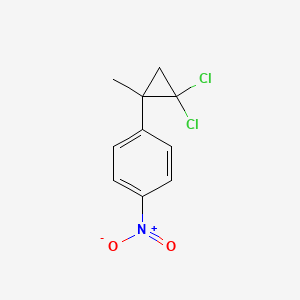
1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene, also known as DCMB-N, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological activity. In
Wissenschaftliche Forschungsanwendungen
1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. One of the primary research applications of this compound is its use as a potential inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of MAO has been shown to have potential therapeutic effects in the treatment of various neurological disorders such as depression and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene as a potential MAO inhibitor involves the binding of the compound to the active site of the enzyme. This binding prevents the breakdown of neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration can lead to enhanced neurotransmission and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have demonstrated that this compound can inhibit MAO activity in a dose-dependent manner. In vivo studies have shown that this compound can increase the concentration of neurotransmitters such as dopamine and norepinephrine in the brain, leading to potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene in lab experiments is its potential as a selective MAO inhibitor. This selectivity can lead to fewer off-target effects and potentially more specific therapeutic effects. However, one of the limitations of using this compound is its relatively low potency compared to other MAO inhibitors. This lower potency may require higher concentrations of the compound to achieve therapeutic effects, which can lead to potential toxicity concerns.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene. One potential direction is the exploration of its potential as a therapeutic agent for neurological disorders such as depression and Parkinson's disease. Another potential direction is the investigation of its potential as a tool for studying the role of MAO in various biological processes. Additionally, further research is needed to optimize the synthesis of this compound and improve its potency and selectivity as a potential MAO inhibitor.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and potential biological activity make it of particular interest in the fields of medicinal chemistry, neuroscience, and biochemistry. While there are still limitations and challenges associated with its use, the potential therapeutic effects and future directions for research make this compound a promising compound for further study.
Synthesemethoden
The synthesis of 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid with 4-nitroaniline in the presence of a coupling reagent. The resulting product is then purified through various techniques such as column chromatography and recrystallization. The yield of this compound can range from 50-70%, depending on the specific synthesis conditions.
Eigenschaften
IUPAC Name |
1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO2/c1-9(6-10(9,11)12)7-2-4-8(5-3-7)13(14)15/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUVDCMOTQSUME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)
![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
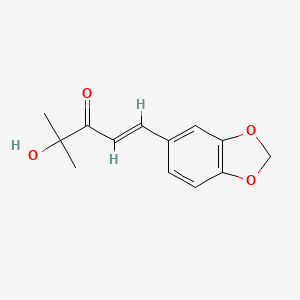
![6-{4-[(2-methoxyethyl)amino]-2-methyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl}pyridine-2-carbonitrile](/img/structure/B5321870.png)
![6-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5321873.png)
![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5321893.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5321900.png)
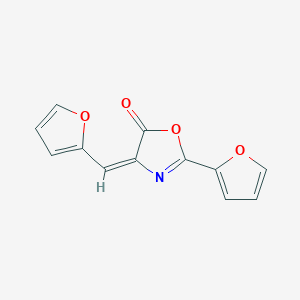
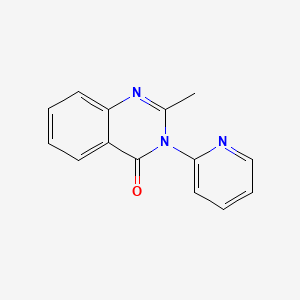
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
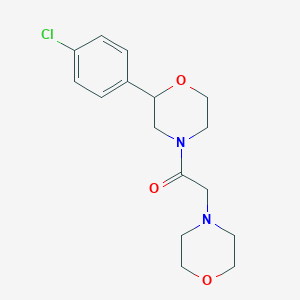
![{1-pyrazin-2-yl-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321938.png)